3-Chloro-2-pyrazinesulfenyl chloride

Description

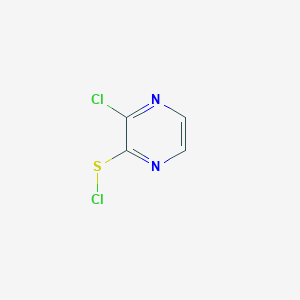

3-Chloro-2-pyrazinesulfenyl chloride is a heterocyclic sulfenyl chloride derivative containing a pyrazine ring substituted with chlorine and a sulfenyl chloride (-SCl) group. Pyrazine-based sulfenyl chlorides are typically reactive intermediates used in organic synthesis, particularly for introducing sulfur-containing functional groups or forming heterocyclic scaffolds in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C4H2Cl2N2S |

|---|---|

Molecular Weight |

181.04 g/mol |

IUPAC Name |

(3-chloropyrazin-2-yl) thiohypochlorite |

InChI |

InChI=1S/C4H2Cl2N2S/c5-3-4(9-6)8-2-1-7-3/h1-2H |

InChI Key |

AFHOTIRBDBJEAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)SCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazine-Based Sulfenyl/Sulfonyl Chlorides

3-Chloropyrazine-2-sulfonyl Chloride

- Structure : Differs by the sulfonyl (-SO₂Cl) group instead of sulfenyl (-SCl).

- Reactivity : Sulfonyl chlorides are generally more electrophilic and hydrolytically stable than sulfenyl chlorides, making them preferable for nucleophilic substitution reactions.

- Applications : Used in synthesizing sulfonamide drugs. Molecular weight for pyridine-3-sulfonyl chloride (analog) is 214.07 g/mol .

(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine Hydrochloride

- Structure : Shares the pyrazine core and chlorine substituent but includes a piperazine moiety.

- Molecular Weight : 249.14 g/mol .

- Applications : Intermediate in kinase inhibitor synthesis, highlighting the versatility of chlorinated pyrazines in medicinal chemistry .

Non-Pyrazine Sulfenyl Chlorides

Pyridine-3-sulfonyl Chloride

- Structure : Pyridine ring with sulfonyl chloride.

- Molecular Weight : 214.07 g/mol (with HCl adduct).

- Stability : Less reactive than pyrazine derivatives due to the pyridine ring’s lower electron deficiency .

3-Chlorothiophene-2-carbonyl Chloride

- Structure : Thiophene ring with carbonyl chloride and chlorine substituents.

- Reactivity : High electrophilicity due to the electron-withdrawing carbonyl group; used in polymer chemistry .

Physicochemical Properties (Comparative Table)

Reactivity and Stability Trends

- Electron-Deficient Rings : Pyrazine derivatives (e.g., this compound) exhibit higher reactivity than pyridine analogs due to the electron-withdrawing nature of the pyrazine ring, enhancing the electrophilicity of the sulfenyl chloride group .

- Hydrolytic Sensitivity : Sulfenyl chlorides (-SCl) are more prone to hydrolysis than sulfonyl chlorides (-SO₂Cl), limiting their use in aqueous environments .

- Substituent Effects : Chlorine at the 3-position on pyrazine further activates the sulfenyl group, as seen in related compounds like 3-chloropyrazine-2-carboxylic acid (used in coordination chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.